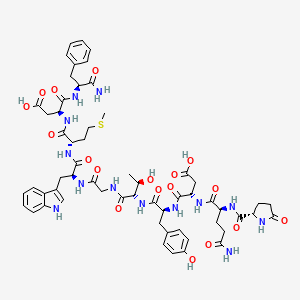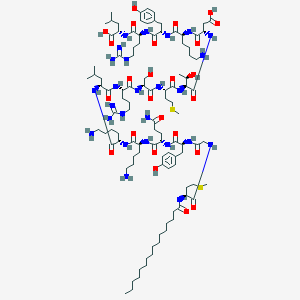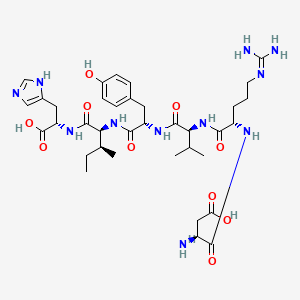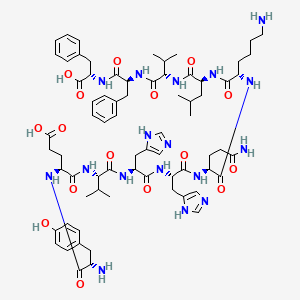
Palmitoyl-Lysyl-Dioxymethiony-Lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a complex molecule that has drawn much attention due to its potential biological activities . This molecule is a peptide consisting of four amino acids: palmitoyl, lysyl, dioxymethiony, and lysine . It has a molecular formula of C33H65N5O7S and a molecular weight of 676.0 g/mol .
Synthesis Analysis
The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine involves the condensation of an amino acid (almost always serine) with an acyl-CoA (the acyl group of, usually, but not always, the 16-carbon fatty acid palmitate) to generate 3-ketodihydrosphingosine . This reaction is mediated by the enzyme serine palmitoyltransferase (SPT) .
Molecular Structure Analysis
The molecular structure of Palmitoyl-Lysyl-Dioxymethiony-Lysine is complex and flexible . The InChI string for this compound is InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30 (39)36-27 (20-16-18-24-34)31 (40)37-28 (23-26-46 (2,44)45)32 (41)38-29 (33 (42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3, (H,36,39) (H,37,40) (H,38,41) (H,42,43)/t27-,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
Palmitoyl-Lysyl-Dioxymethiony-Lysine has a molecular weight of 676.0 g/mol and a computed XLogP3-AA value of 3 . It has a hydrogen bond donor count of 6 .
Applications De Recherche Scientifique
Role in Immunity and Immune-Related Diseases
Protein palmitoylation plays a significant role in immunity and immune-related diseases . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes . Aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .
Regulation of Cellular Proteins
Protein palmitoylation allows for rapid regulation of the function of many cellular proteins . This lipid modification is readily reversible, which is a feature that allows for quick adjustments in the function of many cellular proteins .
Role in Biological Systems
Palmitoylation plays a crucial role in biological systems . The discovery of the DHHC protein family that catalyzes protein palmitoylation has been a significant advancement in understanding the role of palmitoylation in biological systems .
Association with Neurological Diseases and Cancer Progression
Mutations in palmitoyltransferases (PATs), the enzymes that catalyze the formation of this modification, are associated with a number of neurological diseases and cancer progression .
Influence on Individual Proteins
Understanding how palmitoylation influences the function of individual proteins is an important driver of current research in this field . Dysregulated palmitoylation can lead to pathological consequences .
Potential Therapeutic Target
Given its significant role in various biological processes and diseases, targeting palmitoylation is being explored as a novel therapeutic approach for treating human immunologic diseases .
Orientations Futures
Mécanisme D'action
Target of Action
Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a synthetic lipopeptide that primarily targets the extracellular matrix (ECM) . It is known to interact with Programmed cell death protein 1 (PD-1) , a crucial anticancer target . The compound’s action on PD-1 is significant in the context of cancer treatment, where alternative targeting strategies are being explored due to the relatively low response rate and acquired resistance to existing antibody drugs .
Mode of Action
Palmitoyl-Lysyl-Dioxymethiony-Lysine acts as a matrikine-mimetic peptide that stimulates the production of more than six essential components of the ECM . It interacts with its targets through a process known as palmitoylation , a reversible lipid modification that controls the distribution of proteins within different subcellular compartments . This modification allows for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
The compound’s action affects several biochemical pathways. In the epidermis , it promotes the production of laminins, fibronectin, hyaluronic acid (HA), and CD44 protein, which is responsible for anchoring HA in the ECM . In the dermis , it stimulates the synthesis of collagens (I, III, and IV), fibronectin, and HA . Additionally, this lipopeptide promotes the production of aquaporins , specialized proteins that play an essential role in water retention and distribution in the skin and other tissues .
Pharmacokinetics
Palmitoyl-Lysyl-Dioxymethiony-Lysine is designed to penetrate deep into the dermis to boost the production of collagen and the synthesis of HA . This allows the compound to have a significant impact on the skin’s appearance and health.
Result of Action
The compound provides noticeable and clinically proven filling and anti-wrinkle effects, acting on multiple skin layers such as the epidermis, the dermal-epidermal junction, and the dermis . It fights against signs of dermal aging (including fine lines and deep wrinkles), improves the condition, and minimizes skin imperfections, exposing a youthful, healthy, and radiant appearance .
Action Environment
The action of Palmitoyl-Lysyl-Dioxymethiony-Lysine is influenced by environmental factors. DNA array tests showed that the compound enhances the expression of genes responsible for the skin’s lipid barrier function, improving protection against external influences and reducing transdermal moisture loss . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, temperature, and the presence of other substances on the skin.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Palmitic acid", "Lysine", "Fmoc-Lys-OH", "Boc-Lys(Mmt)-OH", "Dioxymethionine", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "Diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triisopropylsilane (TIS)", "Trifluoroacetic acid (TFA)", "Ethyl ether", "Acetonitrile" ], "Reaction": [ "Activation of Fmoc-Lys-OH with HBTU and DIPEA in DMF", "Coupling of activated Fmoc-Lys-OH to Palmitic acid in DMF using HBTU and DIPEA", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Boc-Lys(Mmt)-OH to the deprotected Palmitoyl-Lysine in DMF using HBTU and DIPEA", "Deprotection of Mmt group with TFA in DCM:TIS:water (95:2.5:2.5)", "Coupling of Dioxymethionine to the deprotected Palmitoyl-Lysyl-Lysine in DMF using HBTU and DIPEA", "Final deprotection and cleavage of the peptide from the resin with TFA in DCM:TIS:water (95:2.5:2.5)", "Purification of the crude peptide by preparative HPLC", "Characterization of the purified peptide by analytical HPLC and mass spectrometry" ] } | |
Numéro CAS |
1447824-23-8 |
Nom du produit |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Formule moléculaire |
C33H65N5O7S |
Poids moléculaire |
675.96 |
Séquence |
Pal-Lys-Met(O2)-Lys-OH |
Stockage |
Common storage 2-8℃,long time storage -20℃. |
Synonymes |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








